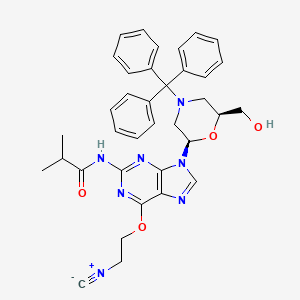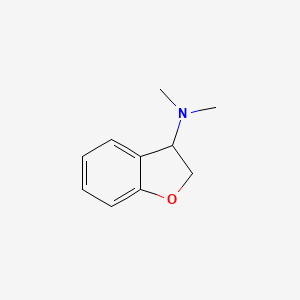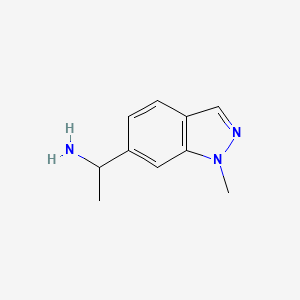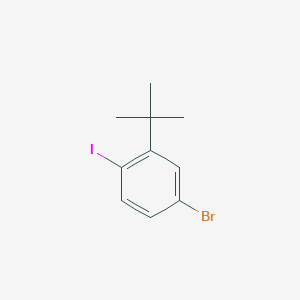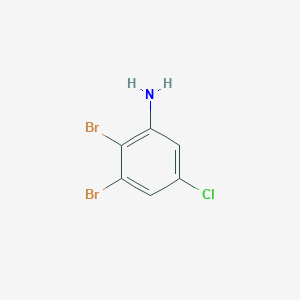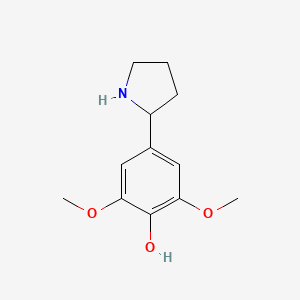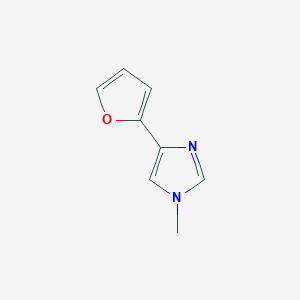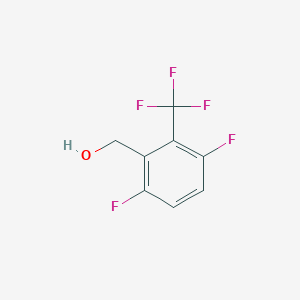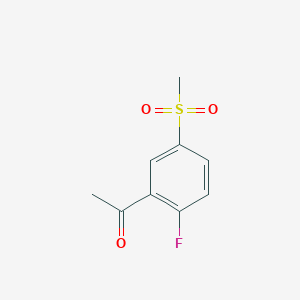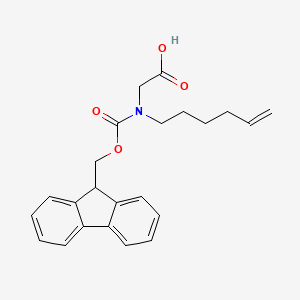
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(hex-5-en-1-yl)amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(hex-5-en-1-yl)amino)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group is particularly useful because it can be removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(hex-5-en-1-yl)amino)acetic acid typically involves the following steps:
Fmoc Protection: The starting material, an amino acid, is reacted with Fmoc chloride in the presence of a base such as sodium carbonate to form the Fmoc-protected amino acid.
Coupling Reaction: The Fmoc-protected amino acid is then coupled with hex-5-en-1-amine using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(hex-5-en-1-yl)amino)acetic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the amino group acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling Reactions: DIC and HOBt are frequently used as coupling reagents.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Deprotection: The major product is the free amine.
Substitution: The products depend on the nature of the substituent introduced.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(hex-5-en-1-yl)amino)acetic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications.
Wirkmechanismus
The primary mechanism of action for 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(hex-5-en-1-yl)amino)acetic acid involves the protection of amino groups during chemical synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This protection is crucial during peptide synthesis, where multiple amino acids are sequentially added to form a peptide chain. The Fmoc group can be selectively removed under mild conditions, allowing the amino group to participate in subsequent reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lys(Boc)-OH: Features both Fmoc and Boc protecting groups for more complex peptide synthesis.
Fmoc-Ala-OH: A simpler Fmoc-protected amino acid.
Uniqueness
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(hex-5-en-1-yl)amino)acetic acid is unique due to its specific structure, which includes a hex-5-en-1-yl group. This structure provides distinct reactivity and properties compared to other Fmoc-protected amino acids. Its ability to undergo various chemical reactions while maintaining the integrity of the peptide chain makes it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C23H25NO4 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(hex-5-enyl)amino]acetic acid |
InChI |
InChI=1S/C23H25NO4/c1-2-3-4-9-14-24(15-22(25)26)23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h2,5-8,10-13,21H,1,3-4,9,14-16H2,(H,25,26) |
InChI-Schlüssel |
PRDKWAJGFVDPJD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15204783.png)
![tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B15204786.png)

